N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-fluorobenzamide
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Overview
Description
N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-fluorobenzamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzoyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-fluorobenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is typically introduced through a Friedel-Crafts acylation reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents under specific conditions.
Final Coupling: The final step involves coupling the synthesized intermediate with 4-fluorobenzamide under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and fluorobenzamide moieties.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the amide bond.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is investigated for use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-fluorobenzamide can be compared with similar compounds such as:
N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-chlorobenzamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-bromobenzamide: This compound has a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C27H20F4N2O3 |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C27H20F4N2O3/c1-17-22(23(34)19-10-6-3-7-11-19)26(27(29,30)31,32-24(35)20-12-14-21(28)15-13-20)25(36)33(17)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,32,35) |
InChI Key |
SLPMCEHYTBJCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1CC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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